N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide
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Overview
Description
N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE is an organic compound with a structure consisting of a pyrazole ring substituted with a chlorobenzyl group, and a benzenesulfonamide moiety attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE can be achieved through a multistep process:
Formation of the Pyrazole Core: : Starting with the condensation of hydrazine with an appropriate 1,3-diketone, the pyrazole core is synthesized.
Substitution with Chlorobenzyl: : The pyrazole intermediate undergoes nucleophilic substitution with 2-chlorobenzyl chloride under basic conditions.
Formation of the Benzenesulfonamide Moiety: : The final step involves the reaction of the substituted pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a suitable base to form the target compound.
Industrial Production Methods
For industrial-scale production, the same synthetic route can be employed with optimized reaction conditions:
Use of large-scale reactors to handle the reagents efficiently.
Implementation of continuous flow processes to improve yield and reduce reaction time.
Employing advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the nitro groups (if present) or the chlorobenzyl moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Bases such as sodium hydroxide or potassium carbonate in organic solvents like ethanol or acetone are used to facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Possible reduction to amino or hydroxyl derivatives.
Substitution: : Various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE finds applications in diverse scientific fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: : Used in the manufacturing of specialty chemicals and as a precursor for more complex molecular structures.
Mechanism of Action
The mechanism by which N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE exerts its effects depends on its interaction with specific molecular targets:
Molecular Targets: : Potential targets include enzymes, receptors, and DNA, depending on the intended application.
Pathways Involved: : The compound may interact with signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE can be compared to other sulfonamide-based compounds:
Sulfa Drugs: : Traditional antibiotics that contain a sulfonamide group.
Celecoxib: : A COX-2 inhibitor with a sulfonamide moiety, used as an anti-inflammatory agent.
Furosemide: : A loop diuretic containing a sulfonamide group, used to treat edema and hypertension.
List of Similar Compounds
Sulfadiazine
Sulfamethoxazole
Celecoxib
Furosemide
N1-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-METHYL-1-BENZENESULFONAMIDE stands out due to its specific structural characteristics and the unique combination of functional groups, providing distinct properties and applications in various scientific domains.
Properties
Molecular Formula |
C17H16ClN3O2S |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-6-8-16(9-7-13)24(22,23)20-15-10-19-21(12-15)11-14-4-2-3-5-17(14)18/h2-10,12,20H,11H2,1H3 |
InChI Key |
YSSISQINZBEYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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